molecular formula C12H13F2NO3 B1425407 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid CAS No. 1485705-79-0

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid

Cat. No.: B1425407
CAS No.: 1485705-79-0
M. Wt: 257.23 g/mol
InChI Key: IMPRUZOWKXAIGO-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a carbamoyl moiety, which is further connected to a dimethylpropanoic acid backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid typically involves the reaction of 3,5-difluoroaniline with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the carbamoyl moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a difluorophenyl group and a carbamoyl moiety attached to a dimethylpropanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3,5-difluoroanilino)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPRUZOWKXAIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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